1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-13(18)11-14-12(10-7-4-8-19-10)16(15-11)9-5-2-1-3-6-9/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGASLMAJLNZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-83-4 | |
| Record name | 1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylhydrazine, thiophene-2-carboxylic acid, and other reagents.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the triazole ring. This is often achieved using a cyclization agent like phosphorus oxychloride (POCl3) or other suitable reagents.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or thiophene rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it valuable for biological studies.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, leading to its investigation in drug development.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways: It may interfere with cellular signaling pathways, such as those involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives
- Structure : Replaces the thiophene moiety with a pyridyl group.
- Activity : These derivatives exhibit anti-inflammatory properties, attributed to the pyridyl group enhancing interactions with inflammatory targets like cyclooxygenase (COX) .
- Synthesis: Prepared via nucleophilic substitution of hydrazono-oxazolinone intermediates .
Fenchlorazole (1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic Acid)
- Structure : Contains a dichlorophenyl group and trichloromethyl substituent.
- Application : Functions as a herbicide safener, protecting crops from herbicide toxicity .
- Key Difference : The electron-withdrawing chlorine atoms increase stability in agricultural environments compared to the thiophene-containing analogue .
Modifications to the Heterocyclic Core
1-(3-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
- Structure : Incorporates a thiazole-thiophene hybrid system and a trifluoromethyl group.
- Properties : The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~2.8 predicted), making it more suitable for hydrophobic target binding .
Functional Group Modifications
Ethyl 5-Phenyl-1H-1,2,4-triazole-3-carboxylate
1-(4-Aminophenyl)-1H-1,2,4-triazole-3-carboxylic Acid Hydrochloride
- Structure: Substitutes phenyl with an aminophenyl group.
- Activity: The amino group enables hydrogen bonding with biological targets, enhancing antibacterial activity compared to the non-amino analogue .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
The molecular formula for this compound is with a molecular weight of approximately 273.29 g/mol. Its structure features a triazole core linked to phenyl and thiophene groups, which are critical for its biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of triazoles exhibit varying degrees of antimicrobial activity. The compound has been tested against a range of bacterial and fungal strains:
| Microorganism | Activity |
|---|---|
| Gram-positive bacteria | Active |
| Gram-negative bacteria | Active (notably E. coli) |
| Fungal strains | Generally inactive |
In vitro studies highlighted that certain derivatives showed significant activity against Gram-positive bacteria and moderate effects against Gram-negative bacteria like Escherichia coli . However, the compound exhibited minimal antifungal properties across tested strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
Cell Line Studies
The compound was evaluated against several cancer cell lines including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- HCT116 (colorectal cancer)
The results indicated that it possesses notable anti-proliferative effects, with IC50 values reported as low as 25 µM in some derivatives . Table 2 summarizes the anti-proliferative activity of selected compounds derived from triazoles:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | < 25 |
| Compound B | MCF-7 | < 25 |
| Compound C | HCT116 | < 30 |
The anticancer activity is believed to be linked to the inhibition of key pathways involved in cell proliferation and survival. For instance, some studies suggest that triazole derivatives can inhibit NF-kB signaling pathways, which are crucial in cancer cell survival .
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study evaluated various triazole derivatives against standard pathogenic strains and found that specific substitutions on the triazole ring significantly enhanced antibacterial properties while maintaining low toxicity levels .
- Cancer Cell Line Evaluation : In another study, compounds were tested against multiple cancer cell lines using MTT assays. The findings indicated that modifications in the phenyl or thiophene groups could lead to enhanced cytotoxicity against liver and breast cancer cells .
Q & A
Q. How can high-throughput crystallography pipelines improve structural characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
